molecular formula C16H16BrN5 B8347006 8-Bromo-2-(1-piperidin-4-yl-1H-pyrazol-4-yl)-quinoxaline

8-Bromo-2-(1-piperidin-4-yl-1H-pyrazol-4-yl)-quinoxaline

Cat. No. B8347006
M. Wt: 358.24 g/mol
InChI Key: CRYBMYRYGRPAMS-UHFFFAOYSA-N
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Patent
US08193189B2

Procedure details

A 1.2 M solution of HCl in EtOH (60 ml, 72 mmol) is added to 4-[4-(8-Bromo-quinoxalin-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester (Step 94.1, 1.98 g, 4.32 mmol) and the reaction mixture is heated at 50° C. for 12 h. After cooling, the yellow suspension is concentrated under vacuo and the residue is diluted with CH2Cl2, poured onto a saturated solution of NaHCO3 and extracted 3× with CH2Cl2. The combined organic layers are washed with water, brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is used without further purification in the next step, and afford the title compound as pale orange solid, Rt=0.802 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 358 (M+1, 79Br)+
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
4-[4-(8-Bromo-quinoxalin-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.98 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.CCO.C(OC([N:12]1[CH2:17][CH2:16][CH:15]([N:18]2[CH:22]=[C:21]([C:23]3[CH:32]=[N:31][C:30]4[C:25](=[C:26]([Br:33])[CH:27]=[CH:28][CH:29]=4)[N:24]=3)[CH:20]=[N:19]2)[CH2:14][CH2:13]1)=O)(C)(C)C>>[Br:33][C:26]1[CH:27]=[CH:28][CH:29]=[C:30]2[C:25]=1[N:24]=[C:23]([C:21]1[CH:20]=[N:19][N:18]([CH:15]3[CH2:16][CH2:17][NH:12][CH2:13][CH2:14]3)[CH:22]=1)[CH:32]=[N:31]2

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
reactant
Smiles
CCO
Name
4-[4-(8-Bromo-quinoxalin-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.98 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1N=CC(=C1)C1=NC2=C(C=CC=C2N=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the yellow suspension is concentrated under vacuo
ADDITION
Type
ADDITION
Details
the residue is diluted with CH2Cl2
ADDITION
Type
ADDITION
Details
poured onto a saturated solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is used without further purification in the next step

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2N=CC(=NC12)C=1C=NN(C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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